1-ethyl-5-iodo-4-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-iodo-4-methyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of ethyl, iodo, and methyl substituents at positions 1, 5, and 4, respectively. The unique structure of this compound makes it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-iodo-4-methyl-1H-imidazole typically involves the iodination of 1-ethyl-4-methyl-1H-imidazole. One common method includes dissolving 1-ethyl-4-methyl-1H-imidazole in a suitable solvent such as dichloromethane, followed by the addition of sodium hydroxide and sodium iodide. The reaction mixture is then stirred, and a copper(I) chloride catalyst is added to facilitate the formation of the iodinated product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-iodo-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced imidazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.
Oxidation Reactions: Oxidized imidazole derivatives with different functional groups.
Reduction Reactions: Reduced imidazole derivatives with altered electronic properties.
Scientific Research Applications
1-Ethyl-5-iodo-4-methyl-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of functional materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 1-ethyl-5-iodo-4-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, influencing its binding affinity and specificity. Additionally, the ethyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its overall bioactivity.
Comparison with Similar Compounds
1-Ethyl-4-methyl-1H-imidazole: Lacks the iodine substituent, resulting in different chemical reactivity and biological activity.
4-Iodo-1-methyl-1H-imidazole: Similar structure but with different substituents, leading to variations in properties and applications.
1-Ethyl-5-iodo-2-methyl-1H-imidazole: Another iodinated imidazole with different substitution patterns, affecting its chemical behavior.
Uniqueness: 1-Ethyl-5-iodo-4-methyl-1H-imidazole is unique due to the specific combination of ethyl, iodo, and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-ethyl-5-iodo-4-methylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-3-9-4-8-5(2)6(9)7/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQQZSDHKRXPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=C1I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.